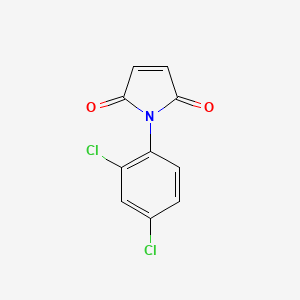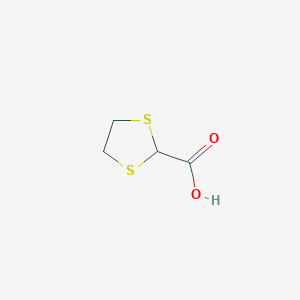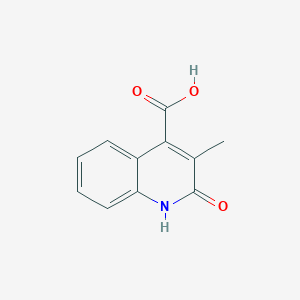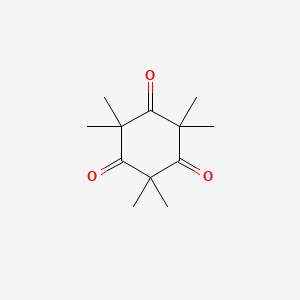
2,2,4,4,6,6-Hexamethylcyclohexane-1,3,5-trione
Descripción general
Descripción
“2,2,4,4,6,6-Hexamethylcyclohexane-1,3,5-trione” is a chemical compound with the formula C₁₂H₁₈O₃ . It is also known by its CAS Registry Number 778-18-7 .
Molecular Structure Analysis
The molecular weight of “2,2,4,4,6,6-Hexamethylcyclohexane-1,3,5-trione” is 210.27 dalton . The canonical SMILES representation of the compound is CC1(C(=O)C(C(=O)C(C1=O)©C)©C)C .Aplicaciones Científicas De Investigación
Conformational Analysis
- Conformation in Solvents : Hexamethylcyclohexane-1,3,5-trione demonstrates specific conformations when dissolved in solvents like benzene or carbon tetrachloride. It exhibits negligible permanent resultant moment and displays a flexible non-polar conformation with high vibration polarization (Fèvre, 1968).
Spectroscopic Analysis
- Photoelectron Spectra : The compound's photoelectron spectra have been analyzed, providing insights into its electronic structure and interactions with oxygen orbitals, crucial for understanding its reactivity (Bischof, Gleiter, & Hofmann, 1975).
Chemical Reactions and Synthesis
- Alkenylation Reactions : The compound can undergo alkenylation reactions, forming various derivatives like deoxyhumulones, lupones, and others. This property is significant in the synthesis of hop constituents and related compounds (Collins & Laws, 1973).
- Ene Reactions : It shows a high tendency to undergo ene reactions with alkenes and alkynes, demonstrating its high electrophilic nature. This reactivity is critical in organic synthesis and the creation of novel compounds (Gill, Idris, & Kirollos, 1992).
Material Synthesis and Applications
- Hydrogenation Studies : In studies involving the catalytic hydrogenation of certain acids, the compound emerged as an intermediate, illustrating its potential in novel synthesis methods (Mironenko et al., 2016).
- Molecular Structure Analysis : Gas-phase electron diffraction studies of related compounds have provided valuable information on molecular structure, crucial for understanding its behavior and potential applications in materials science (Shen & Traetteberg, 2004).
Novel Compound Synthesis
- Creation of Novel Compounds : The compound's structural properties enable the synthesis of highly functionalized intermediates for the creation of organic and heterocyclic compounds, as demonstrated in the synthesis of trifluoromethyl building blocks (Obi & Okoro, 2016).
Glucosylation and Hydrolysis Studies
- Glucosylation and Hydrolysis : The compound has been used in the synthesis and acid hydrolysis of glucoside derivatives, indicating its utility in carbohydrate chemistry (Obara, Matsui, Namai, & Machida, 1984).
Low-Temperature Studies and Trimer Synthesis
- Low-Temperature Synthesis : It has been studied in low-temperature environments, leading to the synthesis of novel cyclic trimers. This research expands the understanding of CO2 cycloaddition and related processes (Rodig, Snow, Scholl, & Rea, 2016).
Derivative Synthesis and Analysis
- Arteannuin-like Compounds : Its derivatives have been synthesized and analyzed for their potential in pharmaceutical applications, demonstrating its versatility in synthetic organic chemistry (Jefford, Velarde, & Bernardinelli, 1989).
Biogenetic Studies
- Biogenetic-like Intermediates : The compound has been utilized to understand biogenetic pathways, as seen in the synthesis of clusianone and related compounds (Nuhant et al., 2007).
Antibacterial Properties
- Antibacterial Applications : Its derivatives, specifically the cyclohexane triones, have shown promise as novel antibacterial agents, expanding its potential use in medical applications (Lloyd et al., 1988).
Structural Directing in Zeolite Synthesis
- Zeolite Synthesis : Derivatives of the compound have been used as structure-directing molecules in the synthesis of zeolites, indicating its utility in materials chemistry (Chatelard et al., 2021).
Triselenane Synthesis
- Triselenane Synthesis : It has been employed in the synthesis of triselenanes, showcasing its utility in the preparation of selenium-containing compounds (Shimada, Okuse, & Takikawa, 1992).
Reaction with Enamines and Dye Synthesis
- Reactions with Enamines : The compound participates in polar and redox reactions with enamines, leading to the synthesis of oxonol dyes, radicals, andbiradicals. This aspect is critical in dye chemistry and the understanding of radical formation and stabilization (Schank, Lieder, Lick, & Glock, 2004).
Heterocyclic Compound Synthesis
- Heterocyclic Compounds : Its derivatives are used in the synthesis of heterocyclic compounds, contributing to the exploration of novel structures and molecular distortions in organic chemistry (Newkome, Joo, Evans, Fronczek, & Baker, 1990).
Antiplasmodial Activity
- Synthesis of Biologically Active Compounds : The compound plays a role in the total synthesis of acylphloroglucinols with antiplasmodial activity, demonstrating its significance in medicinal chemistry and drug discovery (Zhang et al., 2019).
Propiedades
IUPAC Name |
2,2,4,4,6,6-hexamethylcyclohexane-1,3,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10(2)7(13)11(3,4)9(15)12(5,6)8(10)14/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLKLICKNIROHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(C(=O)C(C1=O)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228419 | |
| Record name | 2,2,4,4,6,6-Hexamethylcyclohexane-1,3,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4,6,6-Hexamethylcyclohexane-1,3,5-trione | |
CAS RN |
778-18-7 | |
| Record name | 2,2,4,4,6,6-Hexamethylcyclohexane-1,3,5-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4,6,6-Hexamethylcyclohexane-1,3,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4,6,6-HEXAMETHYL-1,3,5-CYCLOHEXANETRIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4,6,6-HEXAMETHYLCYCLOHEXANE-1,3,5-TRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAL7X2S7WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



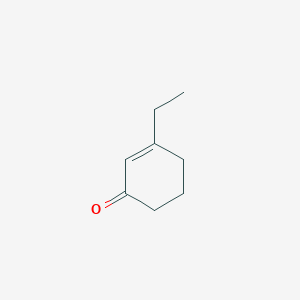
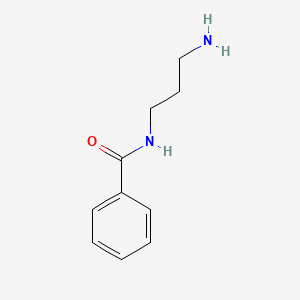
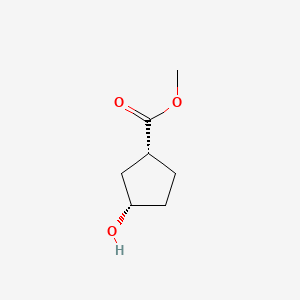
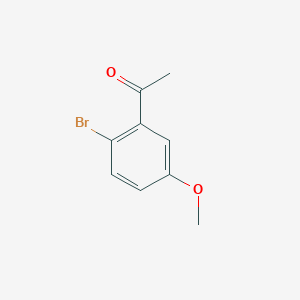
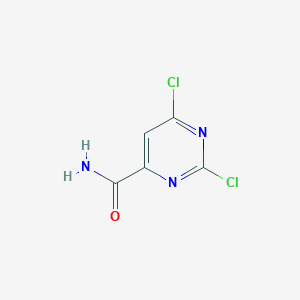
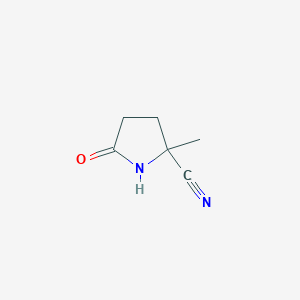

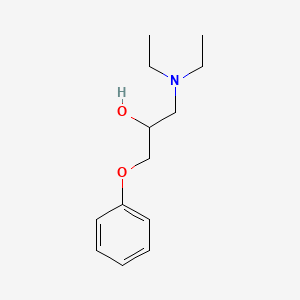
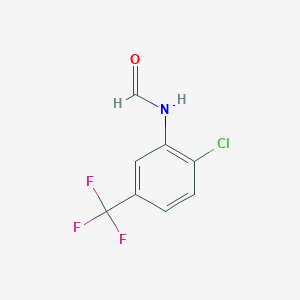
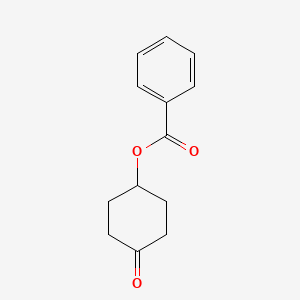
![5,7-Diazaspiro[3.4]octane-6,8-dione](/img/structure/B1330302.png)
